molecular formula C11H14BrNO2 B2644970 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2167451-09-2

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2644970
CAS No.: 2167451-09-2
M. Wt: 272.142
InChI Key: GCBFMBPPAKPGPD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is a chemical compound with a unique structure that includes a bromine atom, a pyridine ring, and an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 5-substituted-2-[(oxan-3-yl)methoxy]pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized products.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but with different substitution patterns.

    5-Bromo-2-methoxypyridine: Lacks the oxan-3-yl group.

    2-Bromo-5-methoxypyridine: Different position of the bromine and methoxy groups.

Uniqueness

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is unique due to the presence of the oxan-3-yl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

5-bromo-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBFMBPPAKPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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